![molecular formula C18H17NO B6604967 2-{[1,1'-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane CAS No. 2763760-27-4](/img/structure/B6604967.png)
2-{[1,1'-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane
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Overview
Description
“2-{[1,1’-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane” is a type of bicyclo[2.1.1]hexane, which is a versatile platform for the exploration of chemical space . These structures have been proposed as bioisosteres of ortho- and meta-substituted benzenes . They provide new exciting opportunities for molecular design .
Synthesis Analysis
The synthesis of “2-{[1,1’-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane” involves a photocatalytic intramolecular [2+2] cycloaddition approach . This strategy is based on the use of photochemistry to access new building blocks .Molecular Structure Analysis
Bicyclo[2.1.1]hexanes have 10 different substituent vectors available . They can be prepared with substituent geometries that are non-existent in aromatic chemical space .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-{[1,1’-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane” include a photocatalytic cycloaddition reaction . This reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .Scientific Research Applications
Medicinal Chemistry and Drug Design
Bicyclo[2.1.1]hexanes serve as valuable building blocks for designing bioactive compounds. Their sp³-rich nature and strained ring system make them attractive as bio-isosteres. Medicinal chemists can exploit these properties to enhance solubility, activity, and conformational restriction in lead compounds .
Synthetic Chemistry and Novel Building Blocks
Researchers have developed efficient synthetic routes to access 1,2-disubstituted bicyclo[2.1.1]hexane modules. Photochemical [2 + 2] cycloadditions provide a modular approach, allowing derivatization with various transformations. This opens up new chemical space for drug discovery and other applications .
Molecular Design and Functionalization
Bicyclo[2.1.1]hexanes with diverse substitution patterns are accessible through photocatalytic cycloaddition reactions. These bridge-functionalized species offer exciting opportunities for molecular design and tailored properties .
Materials Science and Polymer Chemistry
The unique three-dimensional arrangement of bicyclo[2.1.1]hexanes can influence material properties. Researchers explore their incorporation into polymers, nanomaterials, and supramolecular assemblies for specific applications .
Catalysis and Chiral Ligands
Chiral bicyclo[2.1.1]hexanes find use as ligands in asymmetric catalysis. Their rigid, conformationally restricted structures contribute to high selectivity in various transformations .
Natural Product Synthesis
Bicyclo[2.1.1]hexanes appear in natural products, and their synthesis provides access to complex molecules. Researchers study their role in total synthesis and biosynthetic pathways .
Mechanism of Action
Target of Action
It’s known that this compound is a part of the saturated bridged-bicyclic compounds class, which are under intense investigation as building blocks for pharmaceutical drug design .
Mode of Action
The compound is synthesized through a photocatalytic cycloaddition reaction, which provides access to bicyclo[211]hexanes with various substitution patterns . These structures can represent ortho-, meta-, and polysubstituted benzene bioisosteres .
Biochemical Pathways
The compound’s structure allows it to explore chemical space that is inaccessible to aromatic motifs , suggesting it could interact with a variety of biochemical pathways.
Result of Action
It’s known that the incorporation of the 1,2-disubstituted bicyclo[211]hexane core into the structure of certain fungicides resulted in saturated patent-free analogs with high antifungal activity .
properties
IUPAC Name |
2-azabicyclo[2.1.1]hexan-2-yl-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c20-18(19-12-13-10-17(19)11-13)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,13,17H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZQHTKLJLOUNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1N(C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1,1'-Biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane |
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